N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.359. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on the synthesis of related compounds and their potential antitumor activities. For example, compounds with modifications in the phenyl and fluorophenyl groups have been synthesized and shown to inhibit the proliferation of cancer cell lines, demonstrating the potential of such compounds in cancer research and therapy. This includes the synthesis of compounds with specific structural characteristics that have shown inhibitory effects on various cancer cell lines, suggesting that modifications to the fluoro- and phenyl- groups can impact biological activity significantly (Hao et al., 2017).
Biological Activity and Structural Analysis
The biological activity of related compounds has been a subject of interest, particularly in the context of their interaction with biological targets. This includes the synthesis and structural characterization of derivatives, some of which have shown cytotoxic effects on breast cancer cell lines, suggesting the relevance of these compounds in the development of new therapeutic agents (Kelly et al., 2007).
Experimental and Theoretical Analysis
Theoretical and experimental analyses have been conducted on related triazole derivatives to understand their intermolecular interactions and potential applications. This includes studies on biologically active 1,2,4-triazole derivatives, exploring their crystal structures, and analyzing intermolecular interactions, which can provide insights into the design of compounds with enhanced biological activities (Shukla et al., 2014).
Photophysical Properties and Application Prospects
Research into the photophysical properties of related triazole compounds has revealed their potential application in sensing and biological research. For instance, certain triazole derivatives exhibit bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, making them suitable for use as sensors in monitoring and controlling pH within biological systems (Safronov et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-7-16-17(18(24)20-14-9-6-8-13(19)12-14)21-22-23(16)15-10-4-3-5-11-15/h3-6,8-12H,2,7H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNZUIBSLXOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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